molecular formula C18H15FN4O2 B2942850 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097859-86-2

2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Cat. No. B2942850
CAS RN: 2097859-86-2
M. Wt: 338.342
InChI Key: YYMQRRHVZDXERS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting specific cellular pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide have been studied in preclinical models. This compound has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the replication of certain viruses by interfering with viral protein synthesis.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide in lab experiments include its potential therapeutic applications and its ability to target specific cellular pathways. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research related to 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide. One direction is to further investigate the mechanism of action of this compound and identify the specific cellular pathways that it targets. Another direction is to study the potential therapeutic applications of this compound in various disease models. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide has been achieved through several methods. One such method involves the reaction of 2-bromoanisole and 2-amino-3-cyanopyrazine in the presence of a palladium catalyst. This reaction produces the desired compound in good yield and purity. Another method involves the reaction of 2-fluoroanisole and 2-(pyridin-4-yl)pyrazine-3-carboxaldehyde in the presence of a base. This method also produces the desired compound in good yield and purity.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide has been shown to have potential therapeutic applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. This compound has also shown potential in inhibiting the replication of certain viruses.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-3-1-2-4-16(14)25-12-17(24)23-11-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQRRHVZDXERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

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